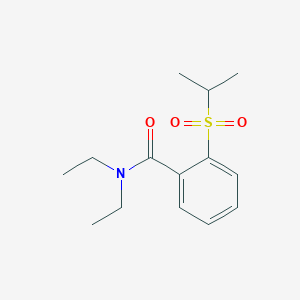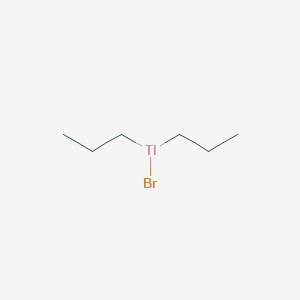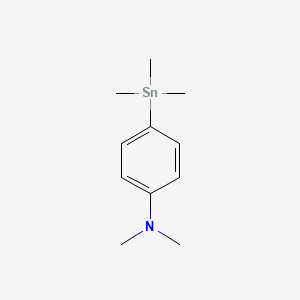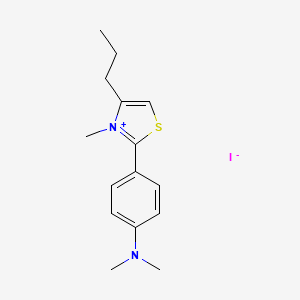
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide is an organic compound that belongs to the thiazolium family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide typically involves the condensation of a thiazole derivative with a dimethylaminophenyl compound. One common method is the Knoevenagel condensation reflux reaction, which is used to synthesize similar compounds . The reaction conditions often include a methanol medium and temperatures ranging from 30°C to 50°C to improve crystallization and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Aplicaciones Científicas De Investigación
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thiazole derivatives.
Medicine: It may be explored for its antimicrobial and anticancer properties.
Industry: It could be used in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiazolium ring can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering protein function .
Comparación Con Compuestos Similares
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Similar in structure but with different substituents on the thiazole ring.
Poly [2-(dimethylamino)ethyl methacrylate]: Shares the dimethylamino group but has a different core structure.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
21176-82-9 |
|---|---|
Fórmula molecular |
C15H21IN2S |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(3-methyl-4-propyl-1,3-thiazol-3-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C15H21N2S.HI/c1-5-6-14-11-18-15(17(14)4)12-7-9-13(10-8-12)16(2)3;/h7-11H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GJHDIEVJSOHVOG-UHFFFAOYSA-M |
SMILES canónico |
CCCC1=CSC(=[N+]1C)C2=CC=C(C=C2)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
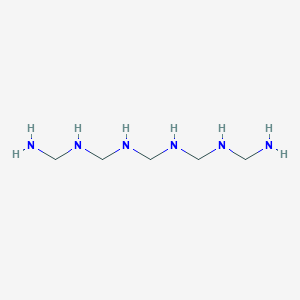

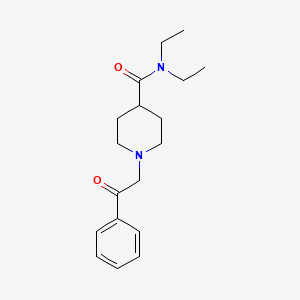
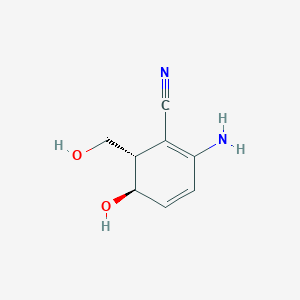
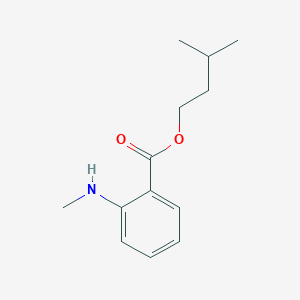

![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
